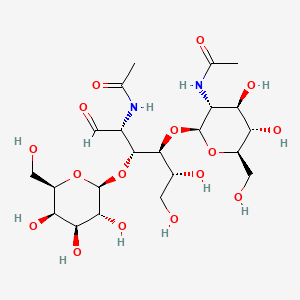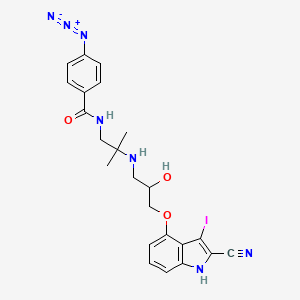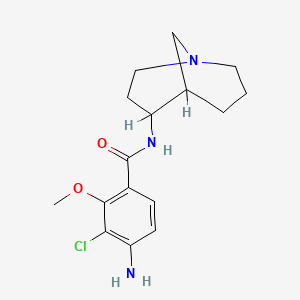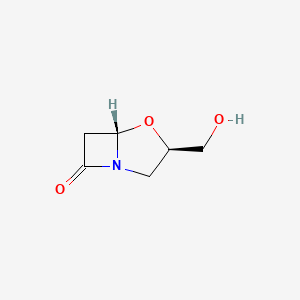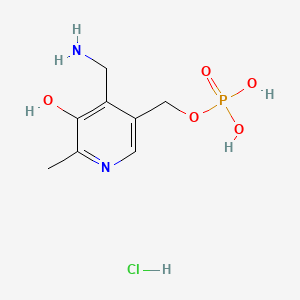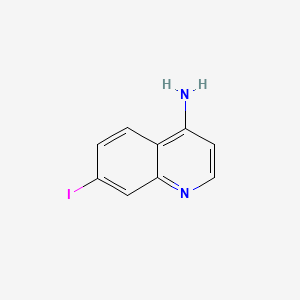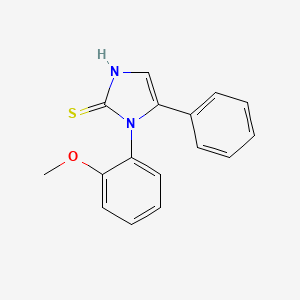
3-(2-methoxyphenyl)-4-phenyl-1H-imidazole-2-thione
説明
The compound “3-(2-methoxyphenyl)-4-phenyl-1H-imidazole-2-thione” is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms. This compound also contains a methoxyphenyl group and a phenyl group attached to the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) with a 2-methoxyphenyl group and a phenyl group attached. The “2-thione” indicates the presence of a sulfur atom in the second position of the imidazole ring .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .科学的研究の応用
Serotonin Receptor Binding
The compound has been studied for its binding affinity to the 5-HT1A serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and other central nervous system functions. The compound’s ability to selectively bind to this receptor could make it a candidate for the development of new antidepressant or anxiolytic drugs .
Antihypertensive Drug Synthesis
An analog of the compound, 1-(2-methoxyphenyl)piperazine, is a key intermediate in the synthesis of urapidil , an antihypertensive drug. The compound’s structural similarity suggests potential use in the development of new cardiovascular drugs .
Antiparasitic Activity
The compound has shown inhibitory activity against L. mexicana arginase , an enzyme crucial for the survival of the parasite causing leishmaniasis. This suggests the compound’s potential as a starting point for the development of new antiparasitic agents .
GPCR Ligand Development
Given that a significant portion of drugs target G protein-coupled receptors (GPCRs), the compound’s structural features may be beneficial in designing ligands for various GPCRs, which are implicated in a wide range of diseases .
Central Nervous System Disorders
Due to the compound’s ability to cross the blood-brain barrier and its activity on central receptors, it could be explored for therapeutic applications in treating central nervous system disorders, including Alzheimer’s and Parkinson’s disease .
作用機序
将来の方向性
特性
IUPAC Name |
3-(2-methoxyphenyl)-4-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-15-10-6-5-9-13(15)18-14(11-17-16(18)20)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWBURIJWSVRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CNC2=S)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
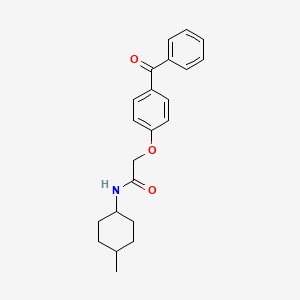
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)


